Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-4-12-8(10)6-14-7(3)9(11)13-5-2/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZQBQIWVDXJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate can be synthesized through the reaction of ethyl 2-bromopropanoate with potassium thioacetate, followed by the reaction with ethyl chloroformate. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.
Biology: This compound can be used in the study of enzyme mechanisms involving thioester intermediates.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate involves its ability to undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. The molecular targets and pathways involved depend on the specific reactions it participates in, such as enzyme-catalyzed transformations in biological systems or chemical reactions in synthetic processes.
Comparison with Similar Compounds
Letosteine (4-Thiazolidinecarboxylic acid, 2-(2-((2-ethoxy-2-oxoethyl)thio)ethyl)-)
Ethyl 3-(2-ethoxy-2-oxo-1-m-tolylethylthio)propanoate (CAS 41022-29-1)
- Molecular Formula : C₁₆H₂₂O₄S.
- Key Differences: Incorporates a m-tolyl (meta-methylphenyl) group, significantly increasing lipophilicity and steric bulk.
- Applications: Used in high-purity research, possibly as a monomer or intermediate in specialty polymers .
Ethyl 2-[(ethoxycarbonothioyl)thio]propanoate
- Molecular Formula : C₈H₁₄O₃S₂.
- Key Differences :
- Contains a dithiocarbonate (–S–C(=S)–O–) group instead of a simple thioether.
- Higher sulfur content and thiocarbonyl group make it effective as a chain transfer agent in RAFT polymerization.
- Applications : Critical for controlled radical polymerization due to its ability to stabilize propagating radicals .
Ethyl 2-[(phenylcarbonothioyl)thio]propanoate (ETTP)
- Molecular Formula : C₁₁H₁₂O₂S₂.
- Key Differences :
- Features a dithiobenzoate group (–S–C(=S)–Ph), providing aromatic conjugation for radical stabilization.
- Higher molecular weight (254.37 g/mol) and aromaticity compared to the target compound.
- Applications : Widely used in RAFT polymerization for synthesizing block copolymers with low dispersity .
Ethyl 2-methyl-2-[(phenylthioxomethyl)thio]propanoate
- Molecular Formula : C₁₃H₁₆O₂S₂.
- Key Differences :
- Methyl branching at the C2 position increases steric hindrance, slowing reaction kinetics in polymerization.
- Phenylthioxomethyl group (–S–C(=S)–Ph) introduces electronic effects distinct from the ethoxy-oxoethyl group.
- Applications : Explored in polymer science for tuning reaction rates and polymer architectures .
Structural and Functional Analysis
Structural Features Influencing Reactivity
| Compound | Key Functional Groups | Reactivity Profile |
|---|---|---|
| Target Compound | Thioether, ethoxy ester | Moderate stability; limited radical stabilization. |
| Letosteine | Thiazolidine, carboxylic acid | High polarity; disulfide bond cleavage. |
| ETTP | Dithiobenzoate | Excellent radical stabilization in RAFT. |
| Ethyl 3-(m-tolylthio)propanoate | Aromatic ring, thioether | Enhanced UV stability; steric hindrance. |
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Boiling Point (°C, estimated) |
|---|---|---|---|
| Target Compound | ~220 | Soluble in organic solvents | 250–300 |
| Letosteine | 295.4 | Moderate aqueous solubility | >300 (decomposes) |
| ETTP | 254.37 | Soluble in THF, DMF | 280–320 |
| Ethyl dithiocarbonate | 222.32 | Soluble in acetone | 200–250 |
Biological Activity
Ethyl 2-((2-ethoxy-2-oxoethyl)thio)propanoate is a thioester compound that has garnered interest in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and potential applications in research and industry.
Molecular Formula: C₈H₁₄O₄S
Molecular Weight: Approximately 220.29 g/mol
Structural Characteristics: The compound features a propanoate group attached to a thioether, enhancing its reactivity in various chemical processes. It is classified as an ester with both ethoxy and thio functionalities, which allows it to participate in diverse biochemical interactions .
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic attack at the carbonyl carbon. This reaction leads to the formation of various intermediates that can interact with biological macromolecules such as enzymes and proteins. The specific molecular targets and pathways involved depend on the reactions it participates in, which may include enzyme-catalyzed transformations .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity:
- Bacterial Inhibition: The compound has shown effectiveness against several bacterial strains, including:
- Staphylococcus epidermidis
- Salmonella enterica
- Escherichia coli
- Klebsiella pneumoniae
The mechanism of action involves binding to metal ions present in the active sites of enzymes, thereby inhibiting bacterial growth .
Enzyme Interaction Studies
Research indicates that compounds with thioester functionalities play significant roles as enzyme substrates or intermediates in metabolic pathways. This compound can be utilized in studies examining enzyme mechanisms involving thioester intermediates, contributing to drug discovery and development efforts .
Case Studies and Research Findings
- Antimicrobial Testing:
-
Enzyme Mechanism Exploration:
- Researchers utilized this compound to investigate enzyme-catalyzed reactions involving thioesters, providing insights into the catalytic mechanisms of various enzymes .
Applications in Research and Industry
This compound finds applications across several domains:
Organic Synthesis
It serves as a reagent in organic synthesis, particularly for forming thioesters and other sulfur-containing compounds. Its unique combination of functional groups allows for diverse synthetic pathways .
Pharmaceutical Development
The compound's interaction with biological systems positions it as a candidate for further research in drug development, particularly for antimicrobial therapies targeting resistant bacterial strains .
Q & A
Advanced Research Question
- DFT Calculations : Model transition states for substitution reactions (e.g., vinylic substitution mechanisms) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- QSAR Models : Relate substituent effects (e.g., ethoxy vs. methoxy groups) to reactivity trends.
What are the critical parameters to monitor during the purification of this compound to ensure high yield and purity?
Basic Research Question
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to separate isomers .
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for recrystallization.
- Distillation : Short-path distillation under reduced pressure (<1 mmHg) minimizes thermal decomposition.
How does the steric and electronic environment of the thioether group influence the compound's reactivity in subsequent chemical transformations?
Advanced Research Question
The thioether’s electron-rich sulfur atom facilitates nucleophilic attacks, while steric hindrance from adjacent substituents (e.g., ethoxy groups) slows reactivity. For example:
- Electrophilic aromatic substitution : Thioether directs para/ortho substitution in aryl derivatives.
- Oxidation susceptibility : Electron-withdrawing groups (e.g., nitro) accelerate sulfone formation .
What safety precautions are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear OV/AG/P99 respirators for vapor protection and chemical-resistant gloves .
- Ventilation : Use fume hoods to limit inhalation exposure.
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
What strategies can be employed to resolve isomeric mixtures formed during the synthesis of this compound?
Advanced Research Question
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) for enantiomer separation.
- Dynamic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one isomer .
- Crystallization-Induced Diastereomer Resolution : Introduce chiral counterions to form separable salts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
